2-Hydroxy-5-sulfamoylbenzoic acid
Overview
Description
2-Hydroxy-5-sulfamoylbenzoic acid, also known as 5-sulfamoylsalicylic acid, is an organic compound with the molecular formula C7H7NO5S. It is a derivative of salicylic acid, where the hydroxyl group is positioned at the second carbon, and a sulfamoyl group is attached to the fifth carbon. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Biochemical Pathways
It has been used as an organocatalyst in the synthesis of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4h)-ones . This suggests that it may have a role in modulating enzymatic reactions in biochemical pathways.
Action Environment
The action of 2-Hydroxy-5-sulfamoylbenzoic acid can be influenced by various environmental factors. For instance, its catalytic activity in chemical reactions has been shown to be efficient under solvent-free reaction conditions . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Hydroxy-5-sulfamoylbenzoic acid are not well-studied. It is known to be involved in various biochemical reactions. Unfortunately, specific enzymes, proteins, and other biomolecules that this compound interacts with are not currently known .
Cellular Effects
It is not currently known how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is not currently known how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is not currently available .
Dosage Effects in Animal Models
Any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently known .
Metabolic Pathways
Any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, are not currently known .
Transport and Distribution
Any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, are not currently known .
Subcellular Localization
Any targeting signals or post-translational modifications that direct it to specific compartments or organelles are not currently known .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-sulfamoylbenzoic acid typically involves the sulfonation of salicylic acid. One common method is the reaction of salicylic acid with chlorosulfonic acid, followed by neutralization with ammonia to introduce the sulfamoyl group. The reaction conditions often require controlled temperatures and careful handling of reagents to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation processes using automated equipment to handle the reagents and control the reaction conditions. The product is then purified through crystallization or other separation techniques to achieve the required purity for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-5-sulfamoylbenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfamoyl group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyl and sulfamoyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various derivatives with modified functional groups.
Scientific Research Applications
2-Hydroxy-5-sulfamoylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a catalyst in certain organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid: This compound has a similar structure but with a chlorine atom at the fourth position, which can alter its chemical properties and reactivity.
2-Hydroxy-5-sulfobenzoic acid: This compound lacks the sulfamoyl group but has a sulfonic acid group instead, leading to different chemical behavior and applications.
Uniqueness: 2-Hydroxy-5-sulfamoylbenzoic acid is unique due to the presence of both hydroxyl and sulfamoyl groups, which confer distinct chemical reactivity and potential biological activities. Its ability to participate in various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-hydroxy-5-sulfamoylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO5S/c8-14(12,13)4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11)(H2,8,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQMYKUTVQZUBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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